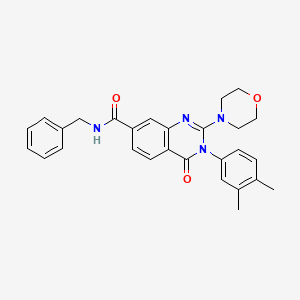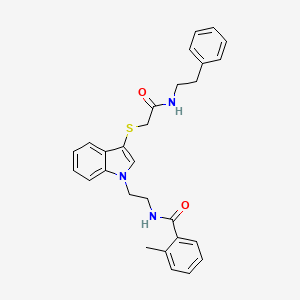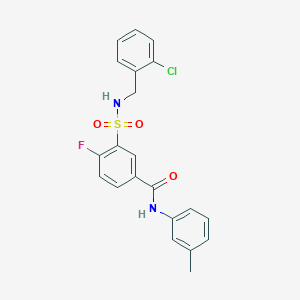
3-(N-(2-chlorobenzyl)sulfamoyl)-4-fluoro-N-(m-tolyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(N-(2-chlorobenzyl)sulfamoyl)-4-fluoro-N-(m-tolyl)benzamide is a complex organic compound that belongs to the class of benzamides Benzamides are widely recognized for their diverse applications in pharmaceuticals, agriculture, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-(2-chlorobenzyl)sulfamoyl)-4-fluoro-N-(m-tolyl)benzamide typically involves a multi-step process:
Formation of the Sulfonamide Intermediate: The initial step involves the reaction of 2-chlorobenzylamine with a sulfonyl chloride, such as chlorosulfonic acid, under basic conditions to form the sulfonamide intermediate.
Coupling with 4-fluoro-N-(m-tolyl)benzamide: The sulfonamide intermediate is then coupled with 4-fluoro-N-(m-tolyl)benzamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, due to its electron-withdrawing nature.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.
Oxidation: Sulfone or sulfoxide derivatives.
Reduction: Corresponding amines or alcohols.
Hydrolysis: Carboxylic acids and amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-(N-(2-chlorobenzyl)sulfamoyl)-4-fluoro-N-(m-tolyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The sulfonamide group is known to mimic the structure of natural substrates, making it a candidate for inhibiting enzymes involved in various metabolic pathways.
Medicine
In medicine, derivatives of benzamides are explored for their therapeutic potential. This compound, with its specific functional groups, is investigated for its potential anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mecanismo De Acción
The mechanism of action of 3-(N-(2-chlorobenzyl)sulfamoyl)-4-fluoro-N-(m-tolyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with active site residues, inhibiting enzyme activity. The fluorine atom can enhance binding affinity through hydrophobic interactions and electronic effects.
Comparación Con Compuestos Similares
Similar Compounds
4-fluoro-N-(m-tolyl)benzamide: Lacks the sulfonamide group, resulting in different chemical properties and biological activities.
N-(2-chlorobenzyl)sulfamoylbenzamide: Lacks the fluorine atom, affecting its reactivity and binding affinity.
3-(N-(2-chlorobenzyl)sulfamoyl)benzamide: Lacks the fluorine and m-tolyl groups, leading to different applications and effectiveness.
Uniqueness
The combination of the sulfonamide, fluorine, and m-tolyl groups in 3-(N-(2-chlorobenzyl)sulfamoyl)-4-fluoro-N-(m-tolyl)benzamide provides a unique set of properties that enhance its potential as a versatile compound in various fields. Its ability to participate in diverse chemical reactions and its potential biological activities make it a compound of significant interest in scientific research and industrial applications.
Propiedades
IUPAC Name |
3-[(2-chlorophenyl)methylsulfamoyl]-4-fluoro-N-(3-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN2O3S/c1-14-5-4-7-17(11-14)25-21(26)15-9-10-19(23)20(12-15)29(27,28)24-13-16-6-2-3-8-18(16)22/h2-12,24H,13H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCUPRRZKMJQCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-{1-[4-(tert-butyl)benzyl]-5,6-dichloro-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone](/img/structure/B2611377.png)
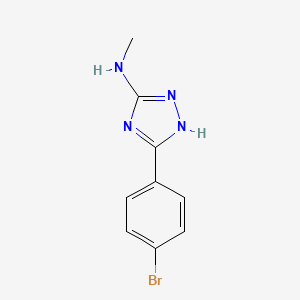
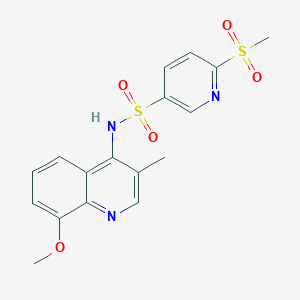
![(2Z)-N-acetyl-6,8-dichloro-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2611381.png)

![(5E)-5-[(4-methoxyphenyl)methylidene]-3-[4-(4-methylpiperazin-1-yl)-4-oxobutyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2611384.png)
![6-methoxy-1-(4-methylphenyl)-4-oxo-N-[(pyridin-2-yl)methyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B2611389.png)
![N-[[3-(Difluoromethoxy)-4-methoxyphenyl]methyl]oxirane-2-carboxamide](/img/structure/B2611391.png)
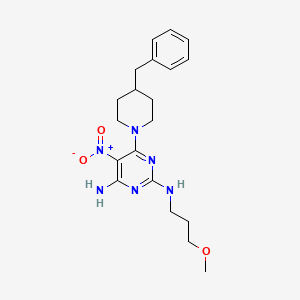
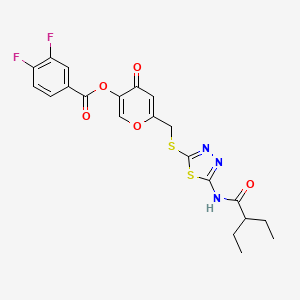
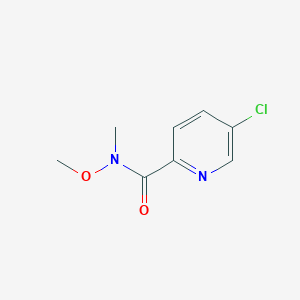
![4-(2H-1,3-benzodioxole-5-carbonyl)-2-[4-(trifluoromethyl)phenyl]morpholine](/img/structure/B2611398.png)
